5-Chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid
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Overview
Description
5-Chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a chlorine atom at the 5-position and a fluorophenyl group at the 3-position of the indole ring, along with a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 5-chloroindole.
Formation of Intermediate: The 2-fluoroaniline undergoes a reaction with an appropriate reagent to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization conditions to form the indole ring structure.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced at the 2-position of the indole ring through a carboxylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective starting materials.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine atom and fluorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as halogenating agents or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions can produce a variety of substituted indole compounds.
Scientific Research Applications
5-Chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-(2-fluorophenyl)-1H-indole: Lacks the carboxylic acid group at the 2-position.
3-(2-Fluorophenyl)-1H-indole-2-carboxylic acid: Lacks the chlorine atom at the 5-position.
5-Chloro-1H-indole-2-carboxylic acid: Lacks the fluorophenyl group at the 3-position.
Uniqueness
5-Chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid is unique due to the presence of both the chlorine atom and the fluorophenyl group, which can impart distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
24106-89-6 |
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Molecular Formula |
C15H9ClFNO2 |
Molecular Weight |
289.69 g/mol |
IUPAC Name |
5-chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C15H9ClFNO2/c16-8-5-6-12-10(7-8)13(14(18-12)15(19)20)9-3-1-2-4-11(9)17/h1-7,18H,(H,19,20) |
InChI Key |
GWQFYINGOBLJRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)O)F |
Origin of Product |
United States |
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